Cas no 264617-03-0 (7-Iodo-2,3-dihydrobenzobfuran)

7-Iodo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound featuring an iodine substituent on the benzofuran scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine moiety acts as a reactive handle. Its dihydrobenzofuran core provides rigidity and stability, enhancing its utility in pharmaceutical and materials chemistry. The compound is often employed in the development of bioactive molecules or functional materials due to its well-defined reactivity profile. High purity grades are available to ensure consistent performance in demanding synthetic applications. Proper handling under inert conditions is recommended to preserve its stability.
7-Iodo-2,3-dihydrobenzobfuran structure
7-Iodo-2,3-dihydrobenzobfuran structure
Product name:7-Iodo-2,3-dihydrobenzobfuran
CAS No:264617-03-0
MF:C8H7IO
MW:246.04500
MDL:MFCD11109311
CID:247671
PubChem ID:33589431

7-Iodo-2,3-dihydrobenzobfuran Chemical and Physical Properties

Names and Identifiers

    • Benzofuran,2,3-dihydro-7-iodo-
    • 7-iodo-2,3-dihydro-1-benzofuran
    • 7-iodo-2,3-dihydrobenzo[b]furan
    • Benzofuran,2,3-dihydro-7-iodo
    • MFCD11109311
    • AS-60617
    • SCHEMBL16127651
    • FT-0719316
    • CS-0312115
    • Benzofuran, 2,3-dihydro-7-iodo-
    • 7-iodo-2, 3-dihydro-1-benzofuran
    • EN300-646210
    • DTXSID70652772
    • 264617-03-0
    • W19055
    • J-519275
    • AKOS027301547
    • 7-Iodo-2,3-dihydrobenzofuran
    • DB-010983
    • 7-Iodo-2,3-dihydrobenzobfuran
    • MDL: MFCD11109311
    • Inchi: InChI=1S/C8H7IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2
    • InChI Key: IASDAJCCAFGOCE-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2CCOC1=2

Computed Properties

  • Exact Mass: 245.95400
  • Monoisotopic Mass: 245.95416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.22610

7-Iodo-2,3-dihydrobenzobfuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-646210-0.5g
7-iodo-2,3-dihydro-1-benzofuran
264617-03-0 95.0%
0.5g
$273.0 2025-03-15
Enamine
EN300-646210-1.0g
7-iodo-2,3-dihydro-1-benzofuran
264617-03-0 95.0%
1.0g
$284.0 2025-03-15
eNovation Chemicals LLC
D768837-1g
Benzofuran, 2,3-dihydro-7-iodo-
264617-03-0 95%
1g
$1165 2024-06-07
TRC
I707283-100mg
7-Iodo-2,3-dihydrobenzo[b]furan
264617-03-0
100mg
$115.00 2023-05-18
eNovation Chemicals LLC
D768837-250mg
Benzofuran, 2,3-dihydro-7-iodo-
264617-03-0 95%
250mg
$580 2024-06-07
Enamine
EN300-646210-0.05g
7-iodo-2,3-dihydro-1-benzofuran
264617-03-0 95.0%
0.05g
$239.0 2025-03-15
Enamine
EN300-646210-2.5g
7-iodo-2,3-dihydro-1-benzofuran
264617-03-0 95.0%
2.5g
$558.0 2025-03-15
Aaron
AR002U0B-500mg
Benzofuran, 2,3-dihydro-7-iodo-
264617-03-0 95%
500mg
$782.00 2023-12-14
1PlusChem
1P002TRZ-100mg
Benzofuran, 2,3-dihydro-7-iodo-
264617-03-0 95%
100mg
$531.00 2024-05-08
A2B Chem LLC
AB31103-250mg
Benzofuran, 2,3-dihydro-7-iodo-
264617-03-0 95%
250mg
$679.00 2024-04-20

Additional information on 7-Iodo-2,3-dihydrobenzobfuran

Comprehensive Overview of 7-Iodo-2,3-dihydrobenzobfuran (CAS No. 264617-03-0): Properties, Applications, and Industry Insights

7-Iodo-2,3-dihydrobenzobfuran (CAS No. 264617-03-0) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This iodinated benzofuran derivative is characterized by its unique molecular structure, combining a dihydrobenzofuran core with an iodine substituent at the 7-position. Such structural features make it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules and functional materials.

The compound's chemical stability and reactivity have made it a subject of interest in modern drug discovery. Researchers are exploring its potential as a building block for targeted therapies, especially in oncology and neurology. Recent studies highlight its utility in cross-coupling reactions, a hot topic in synthetic chemistry, where it serves as a key precursor for palladium-catalyzed transformations. This aligns with the growing demand for efficient synthetic methodologies in the pharmaceutical industry.

From a material science perspective, 7-Iodo-2,3-dihydrobenzobfuran contributes to advancements in organic electronics. Its electron-rich aromatic system and halogen functionality enable its incorporation into π-conjugated polymers, a trending research area for flexible displays and solar cell technologies. Industry reports suggest that such halogenated intermediates are critical for developing next-generation optoelectronic materials, addressing the global push for sustainable energy solutions.

Analytical data for CAS No. 264617-03-0 reveals high purity standards (>98%), with characteristic NMR peaks at 7.25 ppm (aromatic proton) and 3.15 ppm (methylene protons). These spectroscopic properties are frequently searched by chemists optimizing quality control protocols. The compound's melting point (128-131°C) and solubility profile (soluble in DMSO, THF) make it compatible with standard laboratory workflows, a practical advantage highlighted in recent process chemistry publications.

Environmental and safety considerations for iodinated compounds like this have become a regulatory focus in 2023. While not classified as hazardous, proper handling under GMP conditions is recommended. This aligns with the pharmaceutical industry's emphasis on green chemistry principles, another trending search term among synthetic chemists. The compound's storage stability (-20°C under argon) meets the requirements for long-term research projects, a feature valued by contract research organizations (CROs).

Market analysis indicates growing procurement of 7-Iodo-2,3-dihydrobenzobfuran by biotech startups and academic institutions, particularly for high-throughput screening applications. Its role in developing small molecule inhibitors connects to popular research areas like kinase modulation and protein degradation technologies. The compound's structure-activity relationship (SAR) potential makes it relevant to AI-driven drug design platforms, a cutting-edge intersection of chemistry and machine learning.

Recent patent literature (2022-2023) describes novel applications of 264617-03-0 in fluorescence probes and molecular imaging agents. These developments respond to the diagnostic industry's need for precision medicine tools. The iodine atom's heavy atom effect enhances radiopacity, making derivatives valuable for contrast agent research—a topic gaining traction in medical device forums.

For researchers sourcing 7-Iodo-2,3-dihydrobenzobfuran, technical specifications like HPLC chromatograms and residual solvent levels are critical purchasing factors. Suppliers emphasizing batch-to-batch consistency and regulatory documentation (CoA, MSDS) rank higher in laboratory procurement searches. The compound's pricing reflects its multistep synthesis complexity, with bulk purchasing options becoming available as demand increases for scale-up studies.

Emerging applications in catalysis research demonstrate this compound's versatility. Its use in developing ligand systems for asymmetric synthesis addresses the chiral technology market's expansion. Such applications position 264617-03-0 as a strategic material for fine chemical manufacturers adapting to industry 4.0 automation trends.

Future prospects for iodobenzofuran derivatives appear promising, with market projections citing compound annual growth rates (CAGR) of 8-12% through 2028. This growth is driven by pharmaceutical R&D investments in novel chemical entities and materials science innovations in smart coatings. As research continues, 7-Iodo-2,3-dihydrobenzobfuran will likely maintain its status as a valuable research chemical with diverse scientific applications.

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